molecular formula C21H28ClNO B089522 Methadone hydrochloride CAS No. 125-56-4

Methadone hydrochloride

Cat. No. B089522
CAS RN: 125-56-4
M. Wt: 345.9 g/mol
InChI Key: FJQXCDYVZAHXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methadone hydrochloride is a synthetic opioid drug that is used in the treatment of chronic pain and opioid addiction. It was first synthesized in Germany during the Second World War as a painkiller and was introduced to the United States in the 1940s. Methadone hydrochloride has been found to be an effective treatment for opioid addiction because it reduces withdrawal symptoms and cravings, and it is also used as a long-term maintenance treatment for opioid addiction.

Scientific Research Applications

Methadone as a Pharmacotherapeutic Agent

Methadone hydrochloride has been extensively studied for its efficacy as a pharmacotherapeutic agent. Research demonstrates a significant relationship between methadone maintenance treatment (MMT) and the reduction of illicit opiate use, HIV risk behaviors, and drug and property-related criminal behaviors. The effectiveness of MMT is evident in various contexts, cultural and ethnic groups, and study designs, highlighting its broad applicability in treating opiate dependence (Marsch, 1998).

Methadone in Leukemia Therapy

A significant discovery in the field of oncology is methadone's ability to induce cell death in leukemia cells. Methadone has shown effectiveness in overcoming chemoresistance, multidrug resistance, and apoptosis resistance in leukemia cells. Its selective induction of apoptosis in these cells, while sparing nonleukemic peripheral blood lymphocytes, suggests a promising therapeutic approach in leukemia treatment, especially when conventional therapies are less effective (Friesen et al., 2008).

Methadone in Pain Management and End-of-Life Care

Methadone hydrochloride's role in pain management, particularly in end-of-life care, is well-recognized. Its effectiveness, cost-efficiency, and safety make it a suitable option for managing chronic pain. The unique property of being available in liquid form makes it especially valuable in the final stages of life. However, due to its long half-life and potential for accumulation, careful prescription and monitoring are advised (Manfredonia, 2005; 2007).

Methadone in Veterinary Medicine

Research extends into veterinary medicine, examining the pharmacokinetics of orally administered methadone in horses. The study found that methadone has a rapid absorption and elimination profile in horses, with no observed toxicity or adverse behavioral effects. This suggests potential for methadone's use as an analgesic in equine species, offering an alternative to other analgesics with minimal side effects (Linardi et al., 2009).

Methadone in Tissue Studies

Methadone's effects on local tissues have also been investigated, particularly in intra-articular administration. A study on canines showed that intra-articular methadone does not cause significant histopathologic changes in local tissues, indicating its safety for this mode of administration (Jones et al., 2003).

properties

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQXCDYVZAHXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76-99-3 (Parent)
Record name Methadone hydrochloride [USP]
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DSSTOX Substance ID

DTXSID2020501
Record name Methadone hydrochloride
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Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methadone hydrochloride

CAS RN

1095-90-5, 125-56-4
Record name Methadone hydrochloride
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Record name Methadone hydrochloride [USP]
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Record name Methadone hydrochloride
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Record name Methadone hydrochloride
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Record name Methadone hydrochloride
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Record name Methadone hydrochloride
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Record name METHADONE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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